molecular formula C7H6F5IN2O B8037347 1-(difluoromethyl)-4-iodo-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole

1-(difluoromethyl)-4-iodo-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole

Cat. No.: B8037347
M. Wt: 356.03 g/mol
InChI Key: HFYQBSIUEQHLHR-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-4-iodo-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole is a compound of significant interest in the field of organic chemistry due to its unique structural features and potential applications. The presence of difluoromethyl, iodo, and trifluoroethoxy groups in its structure makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

The synthesis of 1-(difluoromethyl)-4-iodo-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a suitable diketone.

    Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced via difluoromethylation reactions, often using difluorocarbene precursors.

    Attachment of the Trifluoroethoxy Group: The trifluoroethoxy group is introduced through nucleophilic substitution reactions, often using trifluoroethanol as the nucleophile.

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and other advanced techniques to ensure consistent product quality.

Chemical Reactions Analysis

1-(Difluoromethyl)-4-iodo-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions, leading to a variety of derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the difluoromethyl group, to form different functional groups.

    Cross-Coupling Reactions: The presence of the iodine atom makes it a suitable candidate for cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts for cross-coupling, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Difluoromethyl)-4-iodo-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structural features make it a valuable tool in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-4-iodo-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole depends on its specific application. In biological systems, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The presence of fluorine atoms can enhance binding affinity and selectivity by influencing the electronic properties of the molecule.

Comparison with Similar Compounds

Similar compounds to 1-(difluoromethyl)-4-iodo-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole include:

    1-(Difluoromethyl)-3-iodo-4-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole: Similar structure but with different substitution patterns.

    1-(Difluoromethyl)-4-iodo-3-[(2,2,2-trifluoroethoxy)ethyl]-1H-pyrazole: Similar structure with an ethyl group instead of a methyl group.

    1-(Difluoromethyl)-4-iodo-3-[(2,2,2-trifluoroethoxy)propyl]-1H-pyrazole: Similar structure with a propyl group instead of a methyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and properties compared to its analogs.

Properties

IUPAC Name

1-(difluoromethyl)-4-iodo-3-(2,2,2-trifluoroethoxymethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F5IN2O/c8-6(9)15-1-4(13)5(14-15)2-16-3-7(10,11)12/h1,6H,2-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFYQBSIUEQHLHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NN1C(F)F)COCC(F)(F)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F5IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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